Methyl 3-amino-3-ethylheptanoate

Description

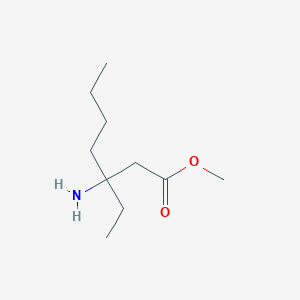

Methyl 3-amino-3-ethylheptanoate is a methyl ester derivative of 3-amino-3-ethylheptanoic acid. Its structure features a seven-carbon aliphatic chain with an amino group (-NH₂) and an ethyl substituent at the third carbon, esterified with a methyl group (-OCH₃). However, direct references to this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally analogous methyl esters.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 3-amino-3-ethylheptanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-6-7-10(11,5-2)8-9(12)13-3/h4-8,11H2,1-3H3 |

InChI Key |

IEJSVLIQPFTMHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-ethylheptanoate typically involves the esterification of 3-amino-3-ethylheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

3-amino-3-ethylheptanoic acid+methanolacid catalystMethyl 3-amino-3-ethylheptanoate+water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-ethylheptanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of 3-amino-3-ethylheptanol.

Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Methyl 3-amino-3-ethylheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-ethylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Amino-Substituted Methyl Esters

- Methyl 2-benzoylamino-3-oxobutanoate (): This compound contains a benzoylamino group at position 2 and a ketone at position 3. Unlike Methyl 3-amino-3-ethylheptanoate, its shorter carbon chain and aromatic substituent reduce steric bulk but enhance electrophilicity at the ketone, favoring cyclization reactions. The amino group in the target compound, by contrast, may facilitate nucleophilic reactivity or hydrogen bonding .

- Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): This α,β-unsaturated ester features aryl and benzoyl groups. The conjugation between the double bond and ester group enhances stability, whereas the ethyl and amino substituents in this compound likely increase steric hindrance and alter solubility .

Branched-Chain Methyl Esters

- Isoamyl acetate (3-Methylbutyl ethanoate, ): A short-chain branched ester with a fruity odor. Compared to this compound, its lower molecular weight (C₇H₁₄O₂ vs. C₁₀H₂₁NO₂) results in higher volatility and lower boiling point. The absence of an amino group limits its utility in reactions requiring nucleophilic amines .

Physical and Chemical Properties

While direct data for this compound are unavailable, general trends for methyl esters (Table 3, ) and specific analogs can be extrapolated:

The amino group in this compound likely increases its polarity and water solubility compared to non-amino esters like isoamyl acetate. However, its long hydrophobic chain may reduce solubility relative to shorter analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.